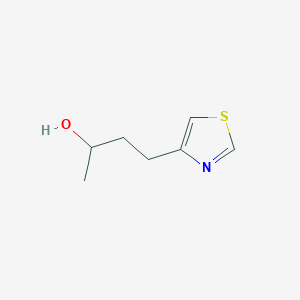

4-(Thiazol-4-yl)butan-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11NOS |

|---|---|

Molecular Weight |

157.24 g/mol |

IUPAC Name |

4-(1,3-thiazol-4-yl)butan-2-ol |

InChI |

InChI=1S/C7H11NOS/c1-6(9)2-3-7-4-10-5-8-7/h4-6,9H,2-3H2,1H3 |

InChI Key |

CJZLOOFWDPDOCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CSC=N1)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 4 Thiazol 4 Yl Butan 2 Ol

Retrosynthetic Analysis of the 4-(Thiazol-4-yl)butan-2-ol Scaffold

A logical retrosynthetic analysis of this compound (I) suggests disconnecting the molecule at the C-C bond between the thiazole (B1198619) ring and the butan-2-ol side chain. This leads to two key synthons: a C4-functionalized thiazole (II) and a four-carbon building block corresponding to the butan-2-ol moiety (III). The C4-functionalized thiazole could be a Grignard reagent or an organolithium species, while the butan-2-ol synthon could be derived from a suitable epoxide or a carbonyl compound.

An alternative disconnection can be envisioned at the C2-C3 bond of the butanol side chain, which would involve an aldol-type reaction between a thiazole-containing acetaldehyde (B116499) derivative and a methyl organometallic reagent. However, the former strategy is generally more common for assembling such structures.

Conventional Synthetic Routes to the this compound Core

The construction of the this compound core typically involves a multi-step sequence that includes the formation of the thiazole ring, construction of the butanol side chain, and finally, the coupling of these two fragments.

The synthesis of the thiazole ring is a fundamental step and can be achieved through various established methods. The Hantzsch thiazole synthesis is a classic and widely used method, which involves the condensation of an α-haloketone with a thioamide. nih.gov For the synthesis of a C4-substituted thiazole precursor, a suitably substituted α-haloketone would be required.

Another common method involves the reaction of α-diazoketones with thioamides or thioureas, often catalyzed by acids like trifluoromethanesulfonic acid (TfOH), to yield 2,4-disubstituted thiazoles. organic-chemistry.org Additionally, copper-catalyzed reactions of oxime acetates with isothiocyanates provide a route to 2-aminothiazole (B372263) derivatives, which can be further modified. organic-chemistry.org The choice of method depends on the desired substitution pattern and the availability of starting materials.

Table 1: Common Methods for Thiazole Synthesis

| Method | Reactants | Key Features |

| Hantzsch Synthesis | α-Haloketone, Thioamide | Versatile, widely used. nih.gov |

| From α-Diazoketones | α-Diazoketone, Thioamide/Thiourea | Metal-free, mild conditions. organic-chemistry.org |

| Copper-Catalyzed Coupling | Oxime Acetate (B1210297), Isothiocyanate | Forms 2-aminothiazoles. organic-chemistry.org |

The butan-2-ol side chain can be introduced using a variety of synthetic precursors. A common approach is to start with a four-carbon building block that already contains the hydroxyl group or a precursor to it. For example, 4-bromobutan-2-one (B1281819) can be used, where the ketone is later reduced to the secondary alcohol.

Alternatively, a precursor like 1-(tosyloxy)-3-butanol can react with a suitable nucleophile to form the C-C bond. The reduction of a ketone, such as 4-(thiazol-4-yl)butan-2-one, using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4), is a straightforward method to obtain the desired secondary alcohol.

The crucial step in the synthesis is the coupling of the thiazole and butan-2-ol fragments. One strategy involves the reaction of a lithiated thiazole derivative with an appropriate electrophile. For instance, treating a 4-halothiazole with a strong base like n-butyllithium generates a nucleophilic organolithium species that can react with an epoxide, such as propylene (B89431) oxide, to form the butan-2-ol side chain directly.

Another approach is the reaction of a thiazole Grignard reagent with a suitable aldehyde or ketone. For example, 4-thiazolylmagnesium bromide could be reacted with propanal, followed by an aqueous workup, to yield the target molecule.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are also powerful tools for forming the C-C bond between the thiazole and the side chain. This would typically involve a boronic acid or an organotin derivative of one fragment and a halide of the other.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Since this compound contains a chiral center at the C2 position of the butanol chain, the synthesis of its enantiomerically pure forms is of significant interest, particularly for pharmaceutical applications. researchgate.net

Asymmetric catalysis offers an efficient way to introduce chirality. diva-portal.org The asymmetric reduction of a prochiral ketone, 4-(thiazol-4-yl)butan-2-one, is a prominent strategy. This can be achieved using chiral catalysts, such as those based on ruthenium-BINAP complexes, which are known for their high enantioselectivity in the hydrogenation of ketones. ru.nl

Another powerful method is the use of chiral organocatalysts. For instance, chiral proline derivatives can catalyze the asymmetric aldol (B89426) reaction between a thiazole-containing aldehyde and acetone, followed by reduction, to yield the chiral alcohol with high enantiomeric excess. researchgate.net

Furthermore, kinetic resolution of a racemic mixture of this compound can be employed. This involves using a chiral catalyst or enzyme to selectively react with one enantiomer, leaving the other unreacted and thus enriched.

Chiral Auxiliary Approaches to Induce Stereoselectivity

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the formation of a desired stereoisomer. researchgate.net These optically active compounds temporarily bond to a prochiral substrate, directing the attack of a reagent to one side of the molecule, thereby inducing stereoselectivity. After the reaction, the auxiliary is cleaved, yielding an enantiomerically enriched product. researchgate.net

For the synthesis of chiral alcohols like this compound, a common strategy involves the use of chiral auxiliaries in aldol reactions. scielo.org.mx For example, a thiazole-containing starting material can be reacted with a chiral auxiliary, such as a derivative of oxazolidinone or thiazolidinethione, to form an adduct. scielo.org.mx This adduct then undergoes a diastereoselective aldol condensation with an appropriate aldehyde or ketone. The chiral auxiliary sterically hinders one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary affords the desired enantiomer of the alcohol. The choice of the auxiliary and reaction conditions, such as the Lewis acid and temperature, can significantly influence the degree of diastereoselectivity.

A notable example involves the use of (4S)-benzyl-1,3-thiazolidin-2-one as a chiral auxiliary. scielo.org.mx This auxiliary can be acylated and then used in a titanium-mediated aldol reaction to produce aldol adducts with high diastereoselectivity. scielo.org.mx

Enzymatic Kinetic Resolution and Biocatalytic Strategies for Enantiopure Alcohols

Enzymatic kinetic resolution (EKR) has emerged as a powerful and green method for obtaining enantiopure alcohols. utupub.fi This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic alcohol. researchgate.net The enzyme selectively catalyzes the acylation or deacylation of one enantiomer at a much faster rate than the other, resulting in a mixture of an enantioenriched alcohol and an enantioenriched ester, which can then be separated. researchgate.net

Lipases, such as those from Candida antarctica (CaL-B) and Pseudomonas fluorescens, are frequently employed for the kinetic resolution of secondary alcohols. utupub.firesearchgate.net In the case of this compound, a racemic mixture can be subjected to acylation using an acyl donor like vinyl acetate in the presence of a lipase. mdpi.com The enzyme will preferentially acylate one enantiomer, for instance, the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The resulting (R)-acetate and (S)-alcohol can then be separated by standard chromatographic techniques. rsc.org The efficiency of the resolution is often expressed by the enantiomeric ratio (E), with high E values indicating excellent selectivity. researchgate.net

Biocatalytic strategies also include the use of whole-cell systems or isolated alcohol dehydrogenases (ADHs). nih.govmdpi.com These enzymes can asymmetrically reduce a corresponding ketone, 4-(thiazol-4-yl)butan-2-one, to a single enantiomer of the alcohol with high enantiomeric excess (ee). mdpi.com By selecting either an (R)-selective or an (S)-selective ADH, both enantiomers of this compound can be synthesized. nih.gov

| Enzyme | Reaction Type | Substrate | Product | Key Findings |

| Lipase B from Candida antarctica (CaL-B) | Kinetic Resolution (Acylation) | Racemic 1-heteroarylethanols | Enantioenriched alcohols and acetates | High enantioselectivity (E > 200) was achieved for both acylation and alcoholysis. researchgate.net |

| Lipase from Pseudomonas fluorescens (L-AK) | Kinetic Resolution (Acylation) | Racemic 1-(10-alkyl-10H-phenothiazin-3-yl)ethanols | Enantiopure (R)- and (S)-alcohols and their butanoates | Successful resolution was achieved through enantiomer-selective acylation. researchgate.net |

| Alcohol Dehydrogenases (ADHs) | Asymmetric Reduction | Prochiral ketones | Enantiopure alcohols | Enantiocomplementary ADHs allow for the synthesis of both (R)- and (S)-alcohols. mdpi.com |

Diastereoselective Synthetic Pathways for this compound

Diastereoselective synthesis aims to create a specific diastereomer of a molecule with multiple stereocenters. masterorganicchemistry.com For a compound like this compound, which has one stereocenter, diastereoselective methods become relevant when it is a precursor to a molecule with additional stereocenters, such as certain antifungal agents. google.comresearchgate.net

One approach involves starting with a chiral precursor that already contains one or more stereocenters. For instance, a chiral building block can be elaborated through a series of reactions to construct the desired molecule. A patent describes the synthesis of antifungal azoles where a key intermediate, a substituted butan-2-ol derivative, is prepared through a diastereoselective reaction. google.com The stereochemistry of the final product is controlled by the stereochemistry of the starting materials and the reaction sequence.

Another strategy is substrate-controlled diastereoselection, where the existing chirality in the substrate directs the formation of a new stereocenter. For example, the reduction of a ketone containing a chiral center elsewhere in the molecule can proceed diastereoselectively due to steric hindrance or chelation effects.

The synthesis of thiazolyl-indazole derivatives from R-carvone demonstrates a diastereoselective heterocyclization reaction. nsf.gov While not directly synthesizing this compound, this illustrates the principle of using a chiral starting material to control the stereochemical outcome of a cyclization reaction, leading to a specific diastereomer. nsf.gov

Separation and Enrichment Techniques for Enantiomeric and Diastereomeric Mixtures

When a synthesis results in a mixture of stereoisomers, separation and enrichment techniques are crucial. libretexts.org Since enantiomers have identical physical properties in a non-chiral environment, their separation, known as resolution, requires a chiral environment. libretexts.orgmdpi.com

A common method for resolving a racemic mixture of an alcohol like this compound is to react it with a chiral resolving agent, typically a chiral acid, to form a mixture of diastereomeric salts. libretexts.org Diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. youtube.com After separation, the resolving agent is removed to yield the pure enantiomers. A patent for antifungal azoles describes the use of (1R)-10-camphorsulfonic acid to resolve a racemic mixture of a butan-2-ol derivative through the formation and separation of diastereomeric salts. google.com

Chromatographic methods are also widely used. Chiral chromatography, using a chiral stationary phase (CSP), can directly separate enantiomers. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. This technique is often used for analytical determination of enantiomeric excess but can also be applied on a preparative scale.

Diastereomers, having different physical properties, can be separated by standard laboratory techniques such as column chromatography, crystallization, or distillation. masterorganicchemistry.com

Advanced Synthetic Methodologies and Process Optimization

Modern organic synthesis emphasizes the development of efficient and sustainable methods. For the synthesis of this compound, this includes the use of transition-metal-catalyzed reactions for constructing the thiazole ring and the application of green chemistry principles to minimize environmental impact.

Transition-Metal-Catalyzed Cross-Coupling Reactions for Thiazole Functionalization

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.orguni-muenchen.de For the synthesis of substituted thiazoles, cross-coupling reactions such as Suzuki, Heck, and Negishi reactions are particularly valuable. uni-muenchen.deresearchgate.net These reactions typically involve the coupling of a thiazole derivative (often halogenated or metalated) with a suitable coupling partner in the presence of a palladium, nickel, or copper catalyst. acs.orgmdpi.com

For instance, the thiazole ring of this compound can be constructed or functionalized using these methods. A common approach is the Hantzsch thiazole synthesis, followed by functionalization. Alternatively, a pre-functionalized thiazole can be coupled with a fragment containing the butanol side chain. Transition-metal-catalyzed C-H activation has also emerged as a powerful tool for the direct functionalization of thiazoles, avoiding the need for pre-functionalized starting materials. researchgate.netmdpi.com This approach offers a more atom-economical route to substituted thiazoles. mdpi.com

| Catalyst Type | Reaction | Application in Thiazole Synthesis |

| Palladium (Pd) | Suzuki, Heck, Negishi, C-H Arylation | Formation of C-C bonds to attach aryl or other groups to the thiazole ring. acs.orgmdpi.com |

| Copper (Cu) | C-S, C-N, C-H Coupling | Can be used for the formation of the thiazole ring itself or for its subsequent functionalization. acs.orgmdpi.com |

| Nickel (Ni) | Cross-coupling, Hydroarylation | An alternative to palladium for various cross-coupling reactions. mdpi.com |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. univpancasila.ac.idnih.gov The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals.

In the context of this compound synthesis, several green chemistry principles can be applied:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or glycerol. unina.it

Catalysis: Employing catalytic methods, including biocatalysis and transition-metal catalysis, reduces the need for stoichiometric reagents and minimizes waste. utupub.fibeilstein-journals.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. beilstein-journals.org One-pot and multicomponent reactions are excellent examples of atom-economical processes. beilstein-journals.org

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. univpancasila.ac.id

Use of Renewable Feedstocks: While not always directly applicable to this specific molecule, the broader trend is to move towards starting materials derived from renewable resources.

The use of enzymatic resolutions and biocatalytic reductions as described in section 2.3.3 are prime examples of the application of green chemistry principles. utupub.fi These reactions are typically run in aqueous media under mild conditions and are highly selective, reducing the formation of byproducts.

Continuous Flow Chemistry Applications in Compound Synthesis

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, greater reproducibility, and straightforward scalability. While specific literature detailing the end-to-end continuous flow synthesis of this compound is not extensively documented, the principles and methodologies for constructing both the thiazole heterocycle and the secondary alcohol functional group in flow systems are well-established.

The synthesis of thiazoles, often achieved via the Hantzsch condensation, has been successfully translated to continuous flow processes. For instance, a multistep continuous flow microreactor assembly has been used for the consecutive Hantzsch thiazole synthesis, deketalization, and Biginelli multicomponent reaction, demonstrating the robustness of in-flow thiazole formation. nih.govnih.gov This method takes advantage of the in situ generation of HBr during the thiazole synthesis to catalyze subsequent reaction steps. nih.gov Typically, these syntheses involve the condensation of thioamides with α-haloketones. nih.govorganic-chemistry.org

Furthermore, secondary alcohols, including those bearing heterocyclic systems like thiazoles, have been shown to be compatible with continuous flow conditions. A notable example is the selective oxidation of various primary and secondary alcohols using TEMPO and NaOCl in a continuous flow setup. This process demonstrated high efficiency for the oxidation of a secondary alcohol containing a thiazole ring, indicating that the reverse reaction—the reduction of a ketone to a secondary alcohol—is a feasible transformation within a flow reactor. nih.govacs.org

Based on these precedents, a potential continuous flow synthesis for this compound can be envisioned. Such a process could involve two main stages:

Thiazole Ring Formation: Continuous flow synthesis of a key intermediate, such as 4-(thiazol-4-yl)butan-2-one, from appropriate precursors using a flow reactor.

Reduction to Alcohol: The output from the first stage could be directly fed into a second flow module packed with a heterogeneous catalyst for a continuous hydrogenation, or mixed with a reducing agent stream, to yield the final this compound product.

The table below summarizes the conditions used in an analogous continuous flow synthesis of β-ketothiazoles, which could serve as precursors to the target compound.

Table 1: Scope of Continuous Flow Synthesis of β-Ketothiazoles

| Entry | R Group | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 2-(Thiazol-2-yl)-1-phenylethanone | 70 |

| 2 | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-2-(thiazol-2-yl)ethanone | 90 |

| 3 | 4-(tert-Butyl)phenyl | 1-(4-(tert-Butyl)phenyl)-2-(thiazol-2-yl)ethanone | 91 |

| 4 | 4-Bromophenyl | 1-(4-Bromophenyl)-2-(thiazol-2-yl)ethanone | 74 |

| 5 | 4-Chlorophenyl | 1-(4-Chlorophenyl)-2-(thiazol-2-yl)ethanone | 72 |

| 6 | 4-Methylphenyl | 1-(4-Methylphenyl)-2-(thiazol-2-yl)ethanone | 81 |

Data derived from a study on sequential heterocycle formation in a continuous flow microreactor assembly. nih.gov

Total Synthesis of Complex Molecules Utilizing this compound as a Key Intermediate

The this compound scaffold is a valuable building block in medicinal chemistry, primarily investigated for its potential in synthesizing new bioactive molecules. While its explicit use as a starting intermediate in the total synthesis of specific, named complex molecules is not widely reported in prominent literature, the structural motif is central to various pharmacologically active compounds. The strategic importance of thiazole-containing alcohol fragments is evident in the synthesis of advanced antifungal agents and other natural products.

A prominent example highlighting the utility of the thiazole-butanol structural class is the antifungal agent Ravuconazole. The chemical structure of Ravuconazole is 4-(2-((2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)thiazol-4-yl)benzonitrile. Although the connectivity of the thiazole and butanol moieties in Ravuconazole differs from that in this compound, its synthesis underscores the significance of thiazole-alcohol fragments in constructing complex drug molecules. The synthesis of Ravuconazole is a multi-step process where the thiazole ring is typically formed in the later stages by condensing a complex thioamide intermediate with 2-bromo-4′-cyanoacetophenone. chemicalbook.comacs.org

Table 2: Key Synthetic Steps in Ravuconazole Synthesis

| Step | Transformation | Key Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Epoxidation & Triazole addition | Trimethylsulfoxonium iodide, 1,2,4-triazole | Construction of the core tertiary alcohol with the triazole moiety. | acs.org |

| 2 | Epoxide Ring Opening | Acetone cyanohydrin, LHMDS | Introduction of a cyano group, which is a precursor to the thioamide. | chemicalbook.comacs.org |

| 3 | Thioamide Formation | Diethyl dithiophosphate, H₂SO₄ | Conversion of the nitrile to a thioamide. | chemicalbook.com |

Furthermore, the general utility of thiazole-containing building blocks is demonstrated in the total synthesis of other complex natural products. For example, the synthesis of Largazole, a potent histone deacetylase inhibitor, involves the assembly of a thiazole-derived carboxylic acid with an amino ester fragment. nih.gov Similarly, the total synthesis of the Archazolids, a class of anticancer agents, utilizes thiazole-containing fragments constructed from amino acids. beilstein-journals.org These examples, while not direct applications of this compound, collectively illustrate the strategic importance of thiazole-based intermediates in the efficient construction of complex and biologically significant molecules.

Mechanistic Organic Chemistry of 4 Thiazol 4 Yl Butan 2 Ol Transformations

Reactivity Profiles of the Secondary Hydroxyl Group

The secondary hydroxyl (-OH) group on the butanol chain is a key site for a variety of chemical transformations. Its reactivity is influenced by the electronic and steric properties of the adjacent thiazole (B1198619) ring. The oxygen atom of the hydroxyl group is nucleophilic and can be readily protonated, making it a good leaving group in certain reactions. msu.edu

Oxidation Pathways and Mechanisms

The secondary alcohol in 4-(thiazol-4-yl)butan-2-ol can be oxidized to the corresponding ketone, 4-(thiazol-4-yl)butan-2-one. This transformation typically involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.

Common oxidizing agents for this purpose include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) and manganese-based reagents (e.g., potassium permanganate, KMnO₄). Swern oxidation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, offers a milder alternative, often yielding cleaner products.

The general mechanism for oxidation with a chromium(VI) reagent involves the formation of a chromate (B82759) ester intermediate. Subsequent abstraction of the proton on the alcohol-bearing carbon by a base (such as pyridine (B92270) or the solvent) leads to the elimination of a chromium(IV) species and the formation of the ketone.

| Oxidizing Agent | Typical Conditions | Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 4-(Thiazol-4-yl)butan-2-one |

| Potassium Permanganate (KMnO₄) | Basic, cold, dilute | 4-(Thiazol-4-yl)butan-2-one |

| Swern Oxidation (DMSO, (COCl)₂) | -78 °C, then triethylamine | 4-(Thiazol-4-yl)butan-2-one |

This table presents common oxidizing agents and conditions for the conversion of this compound to its corresponding ketone.

Reduction Processes and Stereochemical Control

While this compound is already in a reduced state at the C-2 position, the corresponding ketone, 4-(thiazol-4-yl)butan-2-one, can be reduced to reform the secondary alcohol. nih.gov The stereochemical outcome of this reduction is of significant interest, as it can lead to the formation of either the (R) or (S) enantiomer of the alcohol.

The choice of reducing agent and reaction conditions plays a crucial role in controlling the stereoselectivity. For instance, the use of bulky reducing agents can favor the approach of the hydride from the less sterically hindered face of the ketone, leading to a specific enantiomer. Asymmetric reducing agents, which are chiral themselves, can also be employed to achieve high enantiomeric excess of one stereoisomer.

Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). google.com For stereoselective reductions, chiral catalysts or reagents such as those derived from (-)-B-chlorodiisopinocampheylborane (Alpine-Borane) or enzymes can be utilized.

Nucleophilic Substitution Reactions (SN1/SN2) at the Chiral Center

The secondary hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions at the chiral center (C-2). The mechanism of these substitutions, whether Sₙ1 or Sₙ2, is highly dependent on the reaction conditions and the nature of the substrate and nucleophile.

Sₙ2 Mechanism: An Sₙ2 reaction at the chiral center would proceed with an inversion of stereochemistry. ucsd.edulibretexts.org This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. The nucleophile attacks the carbon atom from the side opposite to the leaving group in a single, concerted step. masterorganicchemistry.com

Sₙ1 Mechanism: An Sₙ1 reaction would proceed through a planar carbocation intermediate. ucsd.edu This would lead to a racemic mixture of products, as the nucleophile can attack the carbocation from either face with equal probability. libretexts.org Sₙ1 reactions are favored by polar protic solvents and weaker nucleophiles. The stability of the secondary carbocation formed from this compound would influence the likelihood of this pathway.

| Mechanism | Stereochemical Outcome | Favored By |

| Sₙ2 | Inversion of configuration | Strong, unhindered nucleophiles; polar aprotic solvents |

| Sₙ1 | Racemization | Weak nucleophiles; polar protic solvents; stabilized carbocation |

This table summarizes the key features of Sₙ1 and Sₙ2 reactions at the chiral center of this compound derivatives.

Dehydration Reaction Mechanisms and Regioselectivity

Acid-catalyzed dehydration of this compound leads to the formation of alkenes. science-revision.co.uk The reaction proceeds through a carbocation intermediate, and the regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. chemguide.co.uk

The mechanism involves the protonation of the hydroxyl group by the acid catalyst, followed by the loss of a water molecule to form a secondary carbocation. libretexts.org A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond.

Given the structure of this compound, two possible alkenes could be formed upon dehydration:

4-(Thiazol-4-yl)but-1-ene: Formed by abstraction of a proton from the C-1 position.

4-(Thiazol-4-yl)but-2-ene: Formed by abstraction of a proton from the C-3 position. This product can exist as both E and Z isomers.

According to Zaitsev's rule, the more substituted 4-(thiazol-4-yl)but-2-ene would be the major product.

Thiazole Ring Reactivity and Functionalization

The thiazole ring in this compound is an aromatic heterocycle that can undergo various reactions, although it is generally less reactive towards electrophilic substitution than benzene. wikipedia.org The presence of the sulfur and nitrogen heteroatoms influences the electron density and reactivity of the ring.

Electrophilic Aromatic Substitution Reactions on the Thiazole Ring

The thiazole ring is considered an electron-deficient aromatic system, which makes electrophilic aromatic substitution more difficult than in benzene. However, such reactions are possible, and the position of substitution is directed by the heteroatoms. pharmaguideline.com The C5 position of the thiazole ring is generally the most favored site for electrophilic attack, as it is the most electron-rich position. wikipedia.orgencyclopedia.pub The C2 position is the most electron-deficient, while the C4 position is relatively neutral. pharmaguideline.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Bromination or chlorination of the thiazole ring can occur, typically at the C5 position. ias.ac.in

Nitration: Introduction of a nitro group (-NO₂) onto the thiazole ring, usually at the C5 position, can be achieved using strong nitrating agents. ias.ac.in

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) can also occur, again favoring the C5 position. ias.ac.in

The presence of the 4-butyl-2-ol substituent on the thiazole ring may influence the regioselectivity of these reactions to some extent due to steric and electronic effects.

| Reaction | Reagent | Typical Position of Substitution |

| Halogenation | Br₂ or Cl₂ | C5 |

| Nitration | HNO₃/H₂SO₄ | C5 |

| Sulfonation | H₂SO₄/SO₃ | C5 |

This table outlines common electrophilic aromatic substitution reactions on the thiazole ring.

Nucleophilic Aromatic Substitution on Thiazole Derivatives

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, exhibits a degree of aromaticity and a specific electronic profile that dictates its reactivity. The ring is generally electron-deficient, which makes it susceptible to nucleophilic attack, particularly when substituted with appropriate leaving groups. pharmaguideline.com

Nucleophilic aromatic substitution (SNAr) on the thiazole nucleus does not occur on the unsubstituted parent ring but proceeds when a good leaving group, such as a halogen, is present at one of the carbon positions (C2, C4, or C5). sciepub.com The reactivity of these positions towards nucleophiles is heavily influenced by the electronic distribution within the ring. The C2 position is the most electron-deficient, due to its proximity to both the electronegative nitrogen and sulfur atoms, making it the most activated site for nucleophilic attack. pharmaguideline.commdpi.com The C4 and C5 positions are less reactive. pharmaguideline.com

For a derivative of the target compound, such as 4-(2-halothiazol-4-yl)butan-2-ol, nucleophilic substitution would preferentially occur at the C2 position. The reaction mechanism typically involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the expulsion of the leaving group to restore aromaticity. The reactivity can be further enhanced by the presence of electron-withdrawing groups on the ring, which help to stabilize this intermediate. sciepub.com

Studies on halo-thiazoles demonstrate this reactivity. For instance, 2-halogenothiazoles readily react with nucleophiles like sodium methoxide (B1231860) to yield the corresponding 2-methoxythiazole (B88229) derivative. sciepub.comias.ac.in The reaction rate is dependent on the nature of the halogen, the nucleophile, and the reaction conditions.

Table 1: Reactivity of Halogenated Thiazole Positions in SNAr Reactions

| Position on Thiazole Ring | Relative Reactivity | Mechanistic Rationale | Representative Reaction |

| C2 | High | Flanked by electronegative N and S atoms, leading to the highest electron deficiency. Stabilizes the negative charge in the Meisenheimer intermediate effectively. | 2-Chlorothiazole + CH₃O⁻Na⁺ → 2-Methoxythiazole + NaCl sciepub.com |

| C4 | Low | Less electron-deficient compared to C2. pharmaguideline.com Requires harsher conditions or strong activation by other ring substituents for substitution to occur. | 4-Halogenothiazoles show reactivity with sodium methoxide, related to the ring's aromaticity and the presence of the π-bond system. sciepub.com |

| C5 | Moderate | Electron density is higher than at C2 but can be activated by suitable electron-withdrawing groups (e.g., nitro group) at an adjacent position. pharmaguideline.com | 2-Halogeno-5-nitrothiazoles undergo nucleophilic substitution to form 2-methoxy-5-nitrothiazoles. sciepub.com |

Metalation and Cross-Coupling Reactivity of Thiazole Moiety

The thiazole ring can be functionalized through metalation followed by cross-coupling reactions, providing a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.

Metalation: The protons on the thiazole ring exhibit varying degrees of acidity. The proton at the C2 position is the most acidic due to the inductive effects of the adjacent sulfur and nitrogen atoms, which stabilize the resulting carbanion. pharmaguideline.com Consequently, direct deprotonation at C2 can be achieved using strong organometallic bases, such as organolithium reagents (e.g., n-butyllithium). pharmaguideline.com This generates a 2-lithiated thiazole species, a potent nucleophile that can react with a variety of electrophiles, including alkyl halides, aldehydes, and ketones. pharmaguideline.com For this compound, this C2-metalation would yield a key intermediate for further functionalization without affecting the butanol side chain.

Cross-Coupling Reactions: Halogenated derivatives of this compound are excellent substrates for transition-metal-catalyzed cross-coupling reactions. Methodologies like Suzuki-Miyaura, Stille, and Negishi couplings are frequently employed to introduce aryl, heteroaryl, or alkyl groups onto the thiazole core. mdpi.comresearchgate.net

Suzuki-Miyaura Coupling: This reaction typically pairs a halothiazole (as the electrophilic partner) with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.net Thiazole boronates are often unstable, making the use of halothiazoles more common. uq.edu.au A systematic study on the arylation of 4- and 5-position of thiazoles found that yields depended significantly on the reactivity of the boronic acid, with hydrolysis being a major side reaction. researchgate.net

Stille Coupling: This involves the reaction of a halothiazole with an organostannane reagent, catalyzed by palladium. researchgate.net

Negishi Coupling: This method utilizes an organozinc reagent to couple with a halothiazole, also in the presence of a palladium or nickel catalyst. mdpi.com Nickel-catalyzed Negishi cross-coupling has been studied with thiazole-containing ligands, showing that the electronic properties of the thiazole moiety can influence catalytic performance. mdpi.com

Direct C-H arylation has also emerged as a powerful alternative, where a C-H bond on the thiazole ring is directly coupled with an aryl halide, bypassing the need for pre-functionalization via metalation or halogenation. researchgate.net This reaction is often catalyzed by a palladium/copper system. researchgate.net

Table 2: Overview of Cross-Coupling Reactions for Thiazole Functionalization

| Reaction Name | Thiazole Substrate | Coupling Partner | Catalyst System (Typical) | Position Functionalized | Reference |

| Suzuki-Miyaura | Bromo- or Iodo-thiazole | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, K₂CO₃ | C4, C5 | researchgate.netdoi.org |

| Stille | Bromo- or Iodo-thiazole | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | C4, C5 | researchgate.net |

| Negishi | Bromo- or Iodo-thiazole | Organozinc (e.g., Aryl-ZnCl) | Ni(II) complexes | C2 | mdpi.com |

| Direct C-H Arylation | Thiazole | Aryl Iodide | Pd(OAc)₂ / CuI / PPh₃ | C2 | researchgate.net |

Intramolecular Reactions and Rearrangements Involving the Butan-2-ol and Thiazole Units

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an aromatic thiazole ring, allows for the possibility of intramolecular reactions, although such transformations are not widely documented for this specific molecule and are presented here based on established chemical principles.

One potential intramolecular transformation is cyclodehydration. Under strong acidic conditions, the secondary alcohol could be protonated and eliminated to form a butenyl-thiazole intermediate via an E1 or E2 mechanism. Alternatively, the hydroxyl group could act as a nucleophile in an intramolecular cyclization. Protonation of the thiazole nitrogen would activate the ring towards nucleophilic attack. While direct attack on the unsubstituted ring is difficult, if the ring were furnished with a leaving group (e.g., at C5), the hydroxyl group could potentially displace it to form a fused heterocyclic system.

Rearrangement reactions involving the thiazole nucleus are also known, particularly in the context of thiazolium salts. rsc.org If the thiazole nitrogen of this compound were to be alkylated, forming a thiazolium salt, it could become susceptible to base-induced rearrangements. Highly efficient asymmetric [3 + 2] cycloaddition reactions of thiazolium salts with electron-deficient partners have been reported, leading to enantioenriched hydropyrrolo-thiazoles. rsc.org It is conceivable that the butanol side chain, or a derivative thereof, could participate in a cascade cycloaddition/rearrangement reaction to form more complex polycyclic structures. rsc.org

Another class of relevant transformations includes sigmatropic rearrangements, which are pivotal in the synthesis of many heterocyclic systems. researchgate.netresearchgate.net For instance, the sciepub.comsciepub.com sigmatropic rearrangement of propargyl thiocyanates is a known route to forming the thiazole ring itself. researchgate.net While this is a synthetic reaction, it highlights the electronic plasticity of systems related to thiazoles. A theoretical intramolecular reaction could involve the conversion of the alcohol to a suitable group that could participate in a rearrangement with the thiazole π-system, although this remains speculative without experimental evidence.

Reaction Kinetics and Thermodynamic Studies of Key Transformations

The rates and energetic profiles of reactions involving thiazole derivatives provide crucial insights into their mechanisms. Kinetic studies quantify the influence of substituents and reaction conditions, while thermodynamic analyses reveal the feasibility and position of equilibrium for these transformations.

Reaction Kinetics: Kinetic studies on nucleophilic aromatic substitution on thiazoles confirm the high reactivity of activated positions. The reaction of chloronitrothiazole with sodium methoxide was found to follow second-order kinetics. sciepub.com In one study, the reaction of 2-halogenothiazoles with sodium methoxide was investigated in a Continuous Stirred-Tank Reactor (CSTR), and the reaction rate (R) for the formation of the substituted product was determined to be 1.12 x 10⁻⁵ mol L⁻¹ s⁻¹ under specific conditions, highlighting the high reactivity of the C2 position. sciepub.com

Electrophilic substitutions have also been kinetically evaluated. A comparative study on the iodination of thiazole, 2-methylthiazole, and 4-methylthiazole (B1212942) in an aqueous medium showed that the reactions are rapid electrophilic substitutions. researchgate.net The rate of iodination was found to be fastest for 4-methylthiazole, followed by 2-methylthiazole, and then unsubstituted thiazole, demonstrating the activating effect of the methyl substituent. researchgate.net The kinetics were followed using hydrodynamic voltammetry. researchgate.net

Table 3: Kinetic Data for Selected Thiazole Reactions

| Reaction Type | Thiazole Derivative | Reagent | Rate Constant (k) or Reaction Rate (R) | Conditions | Reference |

| Nucleophilic Substitution | 2-Chlorothiazole | Sodium Methoxide | R = 1.12 x 10⁻⁵ mol L⁻¹ s⁻¹ | 50°C, MeOH solution | sciepub.com |

| Electrophilic Substitution (Iodination) | Thiazole | Iodine (I₂) | k₂ = 2.05 L mol⁻¹ s⁻¹ | Aqueous Medium, 298 K | researchgate.net |

| Electrophilic Substitution (Iodination) | 2-Methylthiazole | Iodine (I₂) | k₂ = 22.1 L mol⁻¹ s⁻¹ | Aqueous Medium, 298 K | researchgate.net |

| Electrophilic Substitution (Iodination) | 4-Methylthiazole | Iodine (I₂) | k₂ = 2.0 x 10⁵ L mol⁻¹ s⁻¹ | Aqueous Medium, 298 K | researchgate.net |

Thermodynamic Studies: Thermodynamic parameters such as activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation have been determined for various thiazole reactions, often through computational methods or temperature-dependent kinetic studies.

For the iodination of thiazole derivatives, thermodynamic parameters were calculated, providing insight into the transition state of the reaction. researchgate.net DFT methods have been used to study the hetero-Diels-Alder reaction of thiazole with thiophene-2,5-dione, calculating both thermodynamic and kinetic parameters to rationalize the stereoselectivity of the products. researchgate.net Thermogravimetric analysis combined with kinetic models like the Coats-Redfern method has been used to evaluate the thermodynamic parameters (E, ΔH, ΔS, ΔG) for the thermal decomposition of metal-thiazole complexes, giving information about their stability. acs.org These studies show that the activation energies are high and the activation entropies are negative, indicating a highly ordered transition state. acs.org

Table 4: Thermodynamic Parameters for the Iodination of Thiazole with I₂

| Parameter | Value | Unit | Significance | Reference |

| Activation Energy (Ea) | 45.3 | kJ mol⁻¹ | The minimum energy required for the reaction to occur. | researchgate.net |

| Enthalpy of Activation (ΔH‡) | 42.8 | kJ mol⁻¹ | The change in enthalpy in forming the transition state. | researchgate.net |

| Entropy of Activation (ΔS‡) | -98.2 | J K⁻¹ mol⁻¹ | Indicates a more ordered transition state compared to the reactants. | researchgate.net |

| Gibbs Free Energy of Activation (ΔG‡) | 72.0 | kJ mol⁻¹ | The energy barrier for the reaction at a standard temperature (298 K). | researchgate.net |

Advanced Structural and Spectroscopic Investigations of 4 Thiazol 4 Yl Butan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of organic molecules. For 4-(thiazol-4-yl)butan-2-ol, both ¹H and ¹³C NMR would provide definitive evidence of its structure.

The presence of a chiral center at the C2 position of the butanol chain renders the two protons of the adjacent methylene (B1212753) group (C3) diastereotopic. This means they are chemically non-equivalent and would appear as two distinct signals in the ¹H NMR spectrum, each likely showing complex splitting patterns due to coupling with each other (geminal coupling) and with the proton on the chiral carbon (vicinal coupling). Analysis of these coupling constants (J-values) can provide insights into the preferred dihedral angles and, consequently, the conformational preferences of the molecule in solution. reddit.com

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental for conformational analysis. mdpi.com NOESY detects through-space interactions between protons that are close to each other, allowing for the mapping of the molecule's spatial arrangement. For instance, correlations between the thiazole (B1198619) ring protons and protons on the butane (B89635) chain would help define the orientation of the thiazole moiety relative to the chiral backbone.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on analogous structures like butan-2-ol and thiazole derivatives. Actual values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (C1) | 1.1 - 1.3 | Doublet |

| CH(OH) (C2) | 3.7 - 4.0 | Multiplet |

| OH | Variable (broad singlet) | Broad Singlet |

| CH₂ (C3) | 1.6 - 1.9 | Multiplet |

| CH₂ (C4) | 2.8 - 3.1 | Multiplet |

| Thiazole H-2 | 8.8 - 9.0 | Singlet/Doublet |

| Thiazole H-5 | 7.2 - 7.4 | Singlet/Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures like butan-2-ol and thiazole derivatives. Actual values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₃) | 20 - 25 |

| C2 (CHOH) | 65 - 70 |

| C3 (CH₂) | 38 - 43 |

| C4 (CH₂) | 30 - 35 |

| Thiazole C2 | 150 - 155 |

| Thiazole C4 | 140 - 145 |

| Thiazole C5 | 115 - 120 |

X-ray Crystallography for Solid-State Structure Elucidation and Chirality Determination

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's solid-state structure, including precise bond lengths, bond angles, and absolute configuration. For a chiral molecule like this compound, growing a suitable single crystal would allow for its definitive structural elucidation.

The analysis would reveal the exact three-dimensional arrangement of the atoms, confirming the connectivity between the thiazole ring and the butan-2-ol side chain. Furthermore, it would detail the conformation adopted by the molecule in the crystal lattice, including the torsion angles along the butane backbone. In the solid state, intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group and the nitrogen and sulfur atoms of the thiazole ring, would play a crucial role in dictating the crystal packing.

Crucially, for a crystal grown from an enantiomerically pure sample, X-ray diffraction can determine the absolute configuration (R or S) of the stereocenter. nih.gov This is typically achieved through the analysis of anomalous dispersion effects, leading to the calculation of the Flack parameter, which should be close to zero for the correct enantiomer. nih.gov

Table 3: Representative Crystallographic Data for a Chiral Alcohol Analog, (2S)-4-(4-hydroxyphenyl)butan-2-ol This data illustrates the type of information obtained from an X-ray crystallography experiment.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.2342 |

| b (Å) | 6.3815 |

| c (Å) | 9.9419 |

| β (°) | 92.216 |

| Flack Parameter | -0.03 (17) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. youtube.com These two methods are complementary, as some vibrations may be strong in IR and weak in Raman, or vice versa. ksu.edu.sa

For this compound, the IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group involved in hydrogen bonding. docbrown.info In a non-hydrogen-bonding environment (e.g., in the vapor phase or a very dilute solution in a non-polar solvent), this peak would be replaced by a sharper, narrower band at a higher frequency (around 3600-3650 cm⁻¹). docbrown.info

Raman spectroscopy would be particularly useful for observing the vibrations of the thiazole ring, as the polarizability of these bonds changes significantly during vibration. libretexts.org Studies on hydrogen bonding can be advanced by observing shifts in the O-H stretching frequency upon changes in concentration or solvent, providing information on the strength and nature of these intermolecular interactions. researchgate.netresearchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| O-H (H-bonded) | Stretching | 3200-3600 (Broad) | Weak |

| C-H (sp³) | Stretching | 2850-2960 | Strong |

| C=N (Thiazole) | Stretching | ~1600-1650 | Medium-Strong |

| C=C (Thiazole) | Stretching | ~1400-1500 | Medium-Strong |

| C-O | Stretching | 1050-1150 | Weak-Medium |

| Thiazole Ring | Ring Vibrations | Multiple bands | Multiple bands |

Chiroptical Spectroscopy (ORD, CD) for Absolute Configuration Assignment

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. documentsdelivered.com These methods are exquisitely sensitive to the three-dimensional arrangement of atoms around a stereocenter and are therefore powerful tools for assigning the absolute configuration of enantiomers. pearson.com

An enantiomer of this compound would produce a characteristic CD spectrum with positive or negative peaks (known as Cotton effects) at wavelengths corresponding to the electronic transitions of its chromophores—in this case, the thiazole ring. The sign of the Cotton effect is directly related to the absolute configuration (R or S) of the chiral center. Its enantiomer would produce a mirror-image CD spectrum.

While the absolute configuration (R or S) does not inherently predict the direction of optical rotation (+ or -), experimental measurement via polarimetry provides this value. pearson.com For instance, butan-2-ol exists as two enantiomers, (R)-(−)-butan-2-ol and (S)-(+)-butan-2-ol, where the sign indicates the direction of rotation of plane-polarized light. wikipedia.org By comparing the experimentally obtained CD or ORD spectrum of this compound with spectra predicted by quantum chemical calculations, the absolute configuration can be confidently assigned.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. miamioh.edu For this compound (molecular formula C₇H₁₁NOS), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

Upon ionization, typically by electron impact (EI), the molecular ion undergoes fragmentation through characteristic pathways. For a secondary alcohol like this, common fragmentation patterns include:

Alpha-cleavage: The breaking of the C-C bond adjacent to the oxygen-bearing carbon. This would result in the loss of a methyl radical (•CH₃, loss of 15 Da) or an ethyl-thiazole radical (•CH₂CH₂-Thiazole, loss of 113 Da). The most stable resulting cation would produce the most intense peak. Cleavage resulting in the formation of [CH₃CH=OH]⁺ (m/z 45) is a very common pathway for 2-alcohols. libretexts.orgdocbrown.info

Dehydration: The loss of a water molecule (H₂O, loss of 18 Da) from the molecular ion, leading to a peak at [M-18]⁺. libretexts.org

Cleavage of the side chain: Fragmentation can also occur at the C3-C4 bond, leading to the formation of a stable thiazolylmethyl cation [C₄H₄NS]⁺ (m/z 98).

The resulting mass spectrum, with its unique pattern of fragment ions and their relative abundances, serves as a molecular fingerprint that confirms the compound's structure.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 157 | [C₇H₁₁NOS]⁺ | Molecular Ion (M⁺) |

| 142 | [C₆H₈NOS]⁺ | M⁺ - •CH₃ (Alpha-cleavage) |

| 139 | [C₇H₉NS]⁺ | M⁺ - H₂O (Dehydration) |

| 98 | [C₄H₄NS]⁺ | Cleavage of C3-C4 bond |

| 45 | [C₂H₅O]⁺ | [CH₃CHOH]⁺ (Alpha-cleavage) |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(Thiazol-4-yl)butan-2-ol. These methods allow for the detailed exploration of its electronic structure and the prediction of its chemical reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in determining its most stable three-dimensional conformation. This process of geometry optimization minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles with high accuracy.

Furthermore, these optimized geometries are used to predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed, aiding in the interpretation of experimental spectra. Ultraviolet-Visible (UV-Vis) absorption spectra can also be simulated by calculating the electronic transition energies, providing insights into the molecule's electronic behavior.

Table 1: Predicted Spectroscopic Data for this compound using DFT

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| Key ¹H NMR Chemical Shifts (ppm) | Data not available | Data not available |

| Key ¹³C NMR Chemical Shifts (ppm) | Data not available | Data not available |

| Main IR Vibrational Frequencies (cm⁻¹) | Data not available | Data not available |

| Maximum UV-Vis Absorption (nm) | Data not available | Data not available |

| Note: Specific computational data for this compound is not readily available in public literature and would require dedicated computational studies. |

Ab Initio Methods for Reaction Mechanism Elucidation

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, are crucial for elucidating potential reaction mechanisms involving this compound. These methods can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and reaction products. By calculating the activation energies, researchers can predict the feasibility and kinetics of various synthetic or metabolic pathways. For example, the oxidation or esterification of the secondary alcohol group in this compound could be modeled to understand the stereoselectivity and electronic factors governing the reaction.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the butyl chain in this compound allows it to adopt multiple conformations. Conformational analysis is performed to identify the most stable, low-energy conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step. The resulting data can be visualized as a potential energy surface, which maps the energy of the molecule as a function of its geometry. Identifying the global minimum energy conformation is essential as it often represents the most populated state of the molecule and is critical for understanding its biological activity.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic parameters that can be directly compared with experimental measurements. As mentioned in the context of DFT, theoretical calculations of NMR, IR, and UV-Vis spectra serve as a powerful tool for structural verification. Discrepancies between predicted and experimental data can highlight the influence of the solvent, temperature, or other environmental factors not accounted for in the theoretical model, leading to a more refined understanding of the molecule's behavior.

Virtual Screening and Molecular Docking Studies for Biological Target Identification

To explore the potential therapeutic applications of this compound, virtual screening and molecular docking studies can be employed. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In this context, this compound can be docked against a library of known biological targets, such as enzymes or receptors, to identify potential binding partners. The strength of the interaction is typically evaluated using a scoring function, which estimates the binding affinity. Hits from these virtual screens can then be prioritized for further experimental validation, accelerating the process of drug discovery.

Biological Interactions and Mechanistic Studies of 4 Thiazol 4 Yl Butan 2 Ol and Its Derivatives

Exploration of Potential Biological Activities through Mechanistic Pathways of 4-(Thiazol-4-yl)butan-2-ol and its Derivatives

The thiazole (B1198619) ring is a core structure in numerous biologically active compounds, contributing to a wide array of pharmacological effects. globalresearchonline.netnih.govnih.gov Derivatives of thiazole have been extensively studied for their potential therapeutic applications, which are attributed to various mechanisms of action at the molecular level.

Antimicrobial Research Focus: Mechanisms of Action

Thiazole derivatives are recognized for their broad-spectrum antimicrobial properties. nih.govnih.gov The mechanisms underlying their antibacterial activity are diverse and can involve the inhibition of essential enzymes and disruption of cellular processes. While specific studies on this compound are limited, the general mechanisms attributed to thiazole-containing compounds include the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair. nih.gov

Furthermore, some thiazole derivatives have been shown to interfere with bacterial cell division and biofilm formation, suggesting multiple targets within the bacterial cell. The amphiphilic nature of certain thiazole derivatives may facilitate their interaction with and disruption of bacterial cell membranes.

Antifungal Research Focus: Ergosterol (B1671047) Biosynthesis Inhibition and Related Pathways

A significant area of research for thiazole-containing compounds is their antifungal activity, often linked to the disruption of the fungal cell membrane. nih.govresearchgate.net A primary mechanism of action for many azole antifungals is the inhibition of ergosterol biosynthesis. nih.govmdpi.com Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion compromises membrane integrity and function. mdpi.com

Thiazole-based compounds can inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. researchgate.netmdpi.com This inhibition leads to the accumulation of toxic sterol intermediates and a reduction in ergosterol, ultimately hindering fungal growth. mdpi.comfrontiersin.org The mechanism of action for some antifungal thiazole derivatives may involve a direct interaction with the fungal cell wall structure or affecting the ion permeability of the cell membrane. nih.gov

Kinase Inhibition and Enzyme Interaction Studies

The thiazole scaffold is a prominent feature in the design of kinase inhibitors, which are crucial in cancer research and other diseases. nih.govresearcher.life Thiazole derivatives have been shown to inhibit various kinases, including both serine/threonine and tyrosine kinases. nih.govresearchgate.net These compounds can act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the transfer of a phosphate (B84403) group to its substrate.

Specific kinases targeted by thiazole derivatives include Casein Kinase II (CK2), Aurora kinases, and Glycogen Synthase Kinase 3 (GSK-3). nih.gov The ability of the thiazole ring to participate in hydrogen bonding and other interactions within the kinase active site contributes to its effectiveness as a pharmacophore in this context. Additionally, thiazole derivatives have been investigated as inhibitors of other enzymes like monoamine oxidases (MAO) and cyclooxygenases (COX). nih.govacs.org

Other Molecular Target Identification and Pathway Perturbation Studies

Beyond the well-established antimicrobial and kinase inhibitory activities, thiazole derivatives have been found to interact with a variety of other molecular targets. Studies have explored their potential as inhibitors of enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. nih.gov The versatility of the thiazole ring allows for structural modifications that can be tailored to interact with specific biological targets.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of thiazole derivatives is highly dependent on their chemical structure, and understanding the structure-activity relationship (SAR) is crucial for the design of more potent and selective compounds. nih.govnih.govresearchgate.net

Influence of Thiazole Substituents on Biological Interaction

The nature and position of substituents on the thiazole ring play a pivotal role in determining the biological activity of its derivatives. SAR studies on various antimicrobial thiazoles have revealed several key trends. For instance, the presence of electron-withdrawing groups on a phenyl ring attached to the thiazole can significantly influence the antimicrobial potency. mdpi.compreprints.org

In the context of antifungal activity, modifications to the substituents on the thiazole ring can affect the compound's interaction with the active site of target enzymes like CYP51. The lipophilicity and electronic properties of the substituents can impact the compound's ability to penetrate the fungal cell wall and membrane to reach its target. For kinase inhibitors, specific substitutions on the thiazole ring can enhance binding affinity and selectivity for a particular kinase.

Below is a table summarizing the influence of different substituent groups on the biological activity of various thiazole derivatives, based on findings from several studies.

| Substituent Group | Position on Thiazole Ring | Observed Effect on Biological Activity | Reference Compound Class |

| Electron-withdrawing groups (e.g., -Cl, -Br) on an attached phenyl ring | Varies | Increased antimicrobial activity | Antimicrobial thiazoles |

| Electron-donating groups (e.g., -CH3, -OCH3) on an attached phenyl ring | Varies | Decreased antimicrobial activity | Antimicrobial thiazoles |

| Halogen substituents on an attached phenyl ring | 4-position | Favorable for antibacterial activity | Thiazolyl-pyrazoline derivatives |

| Small, hydrophobic substituents | Varies | Increased potency as 11β-HSD1 inhibitors | 2-(amino)thiazol-4(5H)-one derivatives |

Impact of Butan-2-ol Side Chain Modifications on Biological Activity

The butan-2-ol side chain attached to the thiazole core is a critical determinant of biological activity. Modifications to this chain can significantly alter a compound's potency, selectivity, and physicochemical properties. Research into structure-activity relationships (SAR) has shown that both the length and the branching of alkyl side chains can influence how a molecule fits into the binding pocket of a target protein.

For instance, in the broader class of thiazole derivatives, shortening or lengthening the alkyl chain can impact solubility and molecular aggregation. nih.gov Modifications such as acetylation or phosphorylation of hydroxyl groups on side chains are known to change the charge, hydrophilicity, and spatial structure of molecules, which in turn affects their binding capabilities and biological activities. researchgate.netmdpi.com

The potency of a compound can be fine-tuned by strategic modifications to its side chains. The introduction of different functional groups or altering the length and branching of the ester groups can lead to enhanced biological effects. researchgate.net These principles suggest that derivatives of this compound with modified butanol chains would exhibit a range of biological activities, necessitating empirical testing for each new analogue.

Table 1: Hypothetical Impact of Butan-2-ol Side Chain Modifications on Biological Activity

Note: This table is illustrative, based on general principles of medicinal chemistry, as specific data for this compound is not extensively available.

| Modification to Butan-2-ol Chain | Predicted Effect on Physicochemical Properties | Potential Impact on Biological Activity |

| Chain Lengthening (e.g., to pentan-2-ol) | Increased lipophilicity | May enhance membrane permeability and binding to hydrophobic pockets, but could decrease aqueous solubility. |

| Chain Shortening (e.g., to propan-2-ol) | Decreased lipophilicity, increased polarity | May improve aqueous solubility but could weaken binding affinity if hydrophobic interactions are critical. |

| Oxidation of alcohol to ketone | Increased polarity, loss of H-bond donor | Could alter binding mode and reduce activity if the hydroxyl group is a key hydrogen bond donor. |

| Esterification of the hydroxyl group | Increased lipophilicity, masking of H-bond donor | Can act as a prodrug strategy, improving cell permeability. The ester may be cleaved in vivo to release the active alcohol. |

| Introduction of a fluorine atom | Increased metabolic stability and binding affinity | Can modulate electronic properties and block sites of metabolism, potentially enhancing potency and duration of action. |

Stereochemical Influence on Biological Receptor Binding and Enzymatic Processes

The this compound molecule contains a chiral center at the C2 position of the butanol side chain, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-4-(Thiazol-4-yl)butan-2-ol and (S)-4-(Thiazol-4-yl)butan-2-ol. Stereochemistry is a critical factor in drug action, as biological targets like enzymes and receptors are themselves chiral. nih.gov

The differential interaction of stereoisomers with biological targets is a well-established phenomenon. Generally, one enantiomer (the eutomer) exhibits significantly higher affinity and activity towards a specific receptor or enzyme than the other (the distomer). This is because the precise three-dimensional arrangement of atoms in the eutomer allows for optimal interaction with the binding site. nih.govnih.gov

For example, studies on other chiral molecules have demonstrated that the configuration at a stereocenter containing a hydroxyl group can determine the thermodynamics of the binding process, influencing whether it is driven by enthalpy or entropy. nih.gov The chirality of a molecule can also affect its uptake by cells, especially if transport is mediated by stereoselective systems like amino acid transporters. nih.gov Therefore, the (R) and (S) enantiomers of this compound are expected to display distinct biological profiles, with one form likely being more potent or having a different mechanism of action than the other.

Biochemical and Cellular Assay Development for Mechanistic Evaluation

To elucidate the mechanism of action of this compound and its derivatives, various biochemical and cellular assays are employed. These assays are crucial for identifying molecular targets and understanding how these compounds modulate cellular pathways, without focusing on direct clinical outcomes.

Thiazole-containing compounds are known to inhibit a wide range of enzymes. researchgate.net In vitro enzyme inhibition assays are a primary tool for screening and characterizing the inhibitory potential of new compounds. These assays measure the effect of a compound on the activity of a purified enzyme.

Commonly, a series of thiazole derivatives are tested against a panel of enzymes, such as cyclooxygenases (COX-1 and COX-2), cholinesterases (AChE and BChE), or carbonic anhydrases. researchgate.netnih.govnih.gov The results are typically reported as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. For instance, various 2-amino thiazole derivatives have shown potent inhibitory activity against human carbonic anhydrase I and II isoforms, with IC50 values in the micromolar range. researchgate.net Similar assays would be essential to determine if this compound or its derivatives act as inhibitors for specific enzymes.

Table 2: Examples of In Vitro Enzyme Inhibition Data for Thiazole Derivatives

| Thiazole Derivative Class | Target Enzyme | Reported Inhibition (Ki or IC50) |

| 2-Amino-4-phenylthiazoles | Carbonic Anhydrase I (hCA I) | Ki values as low as 0.008 µM nih.gov |

| 2-Amino-4-phenylthiazoles | Acetylcholinesterase (AChE) | Ki values in the range of 0.129 µM nih.gov |

| Thiazolyl-substituted thioureas | Dihydrofolate Reductase (DHFR) | IC50 values as low as 0.06 µM mdpi.com |

| Thiazolyl derivatives | Cyclooxygenase-2 (COX-2) | IC50 values in the range of 0.09–0.71 µM mdpi.com |

While in vitro assays are informative, cell-based assays provide a more biologically relevant context for evaluating a compound's activity. nuvisan.com These assays can confirm that a compound enters the cell and interacts with its intended target, an event known as target engagement.

A prominent method for measuring target engagement is the Cellular Thermal Shift Assay (CETSA). revvity.co.jppelagobio.com This technique is based on the principle that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature. nih.gov By treating cells with a compound, heating them, and then quantifying the amount of soluble target protein remaining, researchers can confirm direct binding in a physiological setting. revvity.co.jpnih.gov

Following target engagement, downstream assays can be used to measure the modulation of specific cellular pathways. For example, if a compound targets a specific kinase, assays can measure the phosphorylation levels of that kinase's substrates. If a compound is designed to induce apoptosis, flow cytometry can be used to quantify cell death. researchgate.netnih.gov These functional assays are critical for linking the molecular interaction of a compound with a cellular response.

Metabolic Fate Research

Understanding the metabolic fate of a compound is essential in early-stage drug discovery. This research focuses on how a compound is chemically altered by the body's metabolic processes, which can significantly impact its efficacy and duration of action.

In vitro metabolic stability assays are used to predict how quickly a compound will be cleared from the body. nuvisan.com These experiments typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes (e.g., cytochrome P450s). nuvisan.comresearchgate.net

During the incubation, the concentration of the parent compound is monitored over time to determine its half-life (t1/2) and intrinsic clearance (CLint). researchgate.net A compound with high metabolic stability (long half-life) is likely to have a longer duration of action in vivo. For example, studies often compare the stability of a new compound to a known drug, like imipramine, to benchmark its metabolic profile. researchgate.net

In conjunction with stability assays, analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to identify the structures of metabolites formed during the incubation. researchgate.netfrontiersin.org Common metabolic transformations include hydroxylation, oxidation, and glucuronidation. researchgate.net Identifying these metabolites is crucial, as they may possess their own biological activity or be responsible for potential toxicities. For thiazole-containing structures, metabolism can occur on the thiazole ring itself or on its substituents, such as the butan-2-ol side chain.

Enzymatic Biotransformations and Oxidative Metabolism

The metabolic fate of this compound and its derivatives is influenced by enzymatic processes, primarily oxidative metabolism, which can alter their structure, activity, and clearance. The two primary sites for these transformations are the secondary alcohol group and the thiazole ring.

The oxidation of the secondary alcohol in this compound to its corresponding ketone, 4-(thiazol-4-yl)butan-2-one, is a common metabolic pathway. This biotransformation is typically catalyzed by alcohol dehydrogenases (ADHs). While highly enantioselective ADHs are often sought for kinetic resolutions of racemic alcohols, non-enantioselective ADHs are valuable for the complete conversion of a racemic secondary alcohol to its ketone. frontiersin.orgresearchgate.nettudelft.nl For instance, the ADH from Sphingobium yanoikuyae (SyADH) has been identified as a non-enantioselective enzyme capable of the complete oxidation of various racemic secondary alcohols. frontiersin.org Such enzymatic oxidations represent a biocatalytic alternative to chemical methods, often proceeding under milder conditions. mdpi.com The general transformation of a secondary alcohol to a ketone involves the loss of chirality at the carbon atom. frontiersin.orgmdpi.com

The thiazole ring itself is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. nih.govfz-juelich.de Drugs containing a thiazole moiety can undergo several types of biotransformations to form reactive metabolites. nih.govfz-juelich.de These transformations include S-oxidation (oxidation at the sulfur atom), N-oxidation (oxidation at the nitrogen atom), and epoxidation of the thiazole ring. nih.govfz-juelich.de Quantum chemical studies have indicated that for a thiazole group, the energy barrier for epoxidation can be lower than that for S-oxidation or N-oxidation. nih.gov The specific metabolites formed can depend on the CYP isoform involved. Molecular docking analyses have shown that various thiazole-containing compounds can orient themselves within the active sites of different CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2C19, CYP2D6, and CYP2E1) to facilitate these oxidative reactions. fz-juelich.de For example, the active sites of CYP3A4 and CYP2E1 are highly hydrophobic, which can influence the orientation of the thiazole ring towards the reactive heme iron-oxo center. fz-juelich.de The formation of these reactive metabolites can sometimes lead to covalent modification of cellular macromolecules. nih.gov

The potential enzymatic biotransformations of this compound are summarized in the table below.

| Substrate | Potential Transformation | Enzyme Class | Potential Product |

| This compound | Oxidation of secondary alcohol | Alcohol Dehydrogenase (ADH) | 4-(Thiazol-4-yl)butan-2-one |

| This compound | S-oxidation of thiazole ring | Cytochrome P450 (CYP) | 4-(1-Oxo-1λ⁴-thiazol-4-yl)butan-2-ol |

| This compound | N-oxidation of thiazole ring | Cytochrome P450 (CYP) | This compound N-oxide |

| This compound | Epoxidation of thiazole ring | Cytochrome P450 (CYP) | 4-(4,5-Epoxythiazol-4-yl)butan-2-ol |

Future Research Directions and Translational Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The advancement of 4-(Thiazol-4-yl)butan-2-ol from a laboratory curiosity to a viable chemical entity hinges on the development of efficient and environmentally benign synthetic protocols. Future research should pivot away from traditional methods that may involve harsh conditions or hazardous reagents, focusing instead on green chemistry principles.

Key strategies include the use of recyclable biocatalysts, such as chitosan-based hydrogels, which have proven effective in synthesizing novel thiazole (B1198619) derivatives with high yields under mild conditions. mdpi.com The integration of energy-efficient techniques like ultrasonic and microwave irradiation can further enhance reaction rates, reduce synthesis times, and minimize energy consumption. mdpi.combepls.com Moreover, the exploration of green solvents, such as polyethylene (B3416737) glycol (PEG-400) or deep eutectic solvents, presents a promising alternative to conventional volatile organic compounds, aligning with the goals of sustainable chemical manufacturing. bepls.commdpi.com

| Parameter | Conventional Methods | Potential Green Alternatives | Anticipated Benefits |

|---|---|---|---|

| Catalyst | Homogeneous acids/bases | Heterogeneous biocatalysts (e.g., PIBTU-CS hydrogel) mdpi.com | Reusability, reduced waste, milder conditions |

| Solvent | Volatile organic compounds (VOCs) | Water, PEG-400, Deep Eutectic Solvents bepls.commdpi.com | Reduced toxicity and environmental impact |